Periplogenin 3-[O-beta-glucopyranosyl-(1→4)-beta-sarmentopyranoside] is a cardenolide, a type of steroid glycoside, that has garnered attention due to its potential biological activities. This compound is primarily isolated from the root barks of Periploca sepium, a plant known for its traditional medicinal uses. The chemical structure of this compound consists of a cardenolide backbone with a glucopyranosyl and sarmentopyranosyl moiety, contributing to its unique properties and biological effects.
Periplogenin 3-[O-beta-glucopyranosyl-(1→4)-beta-sarmentopyranoside] is extracted from the bark of the roots of Periploca sepium, which is native to various regions in Asia. The plant has been traditionally used in herbal medicine for its therapeutic properties, including anti-inflammatory and cardiotonic effects .
This compound falls under the broader class of cardenolides, which are characterized by their steroid structure and are known for their effects on cardiac function. Cardenolides are often studied for their pharmacological properties, including potential applications in treating heart conditions and other diseases .
The synthesis of Periplogenin 3-[O-beta-glucopyranosyl-(1→4)-beta-sarmentopyranoside] can be approached through both natural extraction and synthetic chemistry. The natural extraction involves isolating the compound from the plant material using methods such as solvent extraction or chromatography.
Technical Details:
The molecular formula for Periplogenin 3-[O-beta-glucopyranosyl-(1→4)-beta-sarmentopyranoside] is with a molecular weight of approximately 696.82 g/mol .
Structural Characteristics:
Detailed structural data can be obtained from databases such as PubChem, which provides insights into its chemical properties and structural representations .
The chemical reactivity of Periplogenin 3-[O-beta-glucopyranosyl-(1→4)-beta-sarmentopyranoside] primarily involves hydrolysis reactions where the glycosidic bonds can be cleaved under acidic or enzymatic conditions.
Technical Details:
The mechanism of action for Periplogenin 3-[O-beta-glucopyranosyl-(1→4)-beta-sarmentopyranoside] is not fully elucidated but is believed to involve modulation of ion channels and receptors in cardiac tissues.
Data:
Periplogenin 3-[O-beta-glucopyranosyl-(1→4)-beta-sarmentopyranoside] typically appears as a white to off-white powder. It is soluble in organic solvents such as dimethyl sulfoxide and methanol but has limited solubility in water.
Relevant data regarding solubility and stability can be found in product specifications from chemical suppliers .
Periplogenin 3-[O-beta-glucopyranosyl-(1→4)-beta-sarmentopyranoside] has potential applications in pharmacology due to its biological activities:
The molecular formula of this specialized cardenolide is C₃₆H₅₆O₁₃, as consistently documented across multiple analytical sources [1] [3] [5]. Precise mass determination reveals a molecular weight of 696.82-696.83 g/mol, calculated from high-resolution mass spectrometry data [5] [7]. This molecular framework comprises 36 carbon atoms, 56 hydrogen atoms, and 13 oxygen atoms strategically arranged into four distinct structural domains: the characteristic steroid nucleus, a five-membered lactone ring (critical for biological activity), and a disaccharide chain composed of two hexose units. The substantial molecular weight reflects the complexity of this glycosidic natural product, with the carbohydrate moiety contributing significantly to its overall mass and polar surface area.
Table 1: Molecular Composition Analysis
Component | Atom Count | Mass Contribution | Structural Role |
---|---|---|---|
Steroid Nucleus | 23 carbon, 34 hydrogen, 3 oxygen | ~390.5 g/mol | Cardenolide backbone |
Lactone Ring | 5 carbon, 4 hydrogen, 2 oxygen | ~96.08 g/mol | Bioactivity determinant |
Sarmentose Unit | 6 carbon, 10 hydrogen, 5 oxygen | ~162.14 g/mol | Proximal sugar |
Glucose Unit | 6 carbon, 10 hydrogen, 5 oxygen | ~162.14 g/mol | Distal sugar |
Linkage Atoms | 2 oxygen | 32 g/mol | Glycosidic bonds |
The systematic IUPAC name for this compound is:4-[(1R,3aS,3bR,5aS,7S,9aR,9bS,11aR)-3b,9b-dihydroxy-7-[[(2R,4S,5S,6R)-4-methoxy-5-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-6-methyloxan-2-yl]oxy]-3a,5a-dihydroxy-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]-2,5-dihydrofuran-2-one [4] [6].
This comprehensive name encodes critical stereochemical information:
The compound features a distinctive β-glucopyranosyl-(1→4)-β-sarmentopyranoside disaccharide motif attached at the C-3 position of the periplogenin aglycone [1] [3] [6]. This linkage architecture exhibits the following critical features:
Table 2: Glycosidic Motif Structural Features
Structural Element | Chemical Identity | Linkage Position | Anomeric Configuration |
---|---|---|---|
Aglycone | Periplogenin (C₂₃H₃₄O₅) | C-3 oxygen | N/A |
Proximal Sugar | Sarmentopyranose (C₇H₁₄O₄) | C-1' → C-3 (aglycone) | β (equatorial) |
Interglycosidic Bond | Glucosyl-sarmentosyl | C-1'' → C-4' (sarmentose) | β (1→4) |
Distal Sugar | Glucopyranose (C₆H₁₁O₅(OH)₅) | Terminal unit | β (free anomeric OH) |
Key Functionalization | Sarmentose: 3-O-methylation | Glucose: C-6'' primary alcohol | N/A |
Comprehensive spectroscopic profiling has unambiguously established the structure of this cardenolidic glycoside:
¹³C NMR (125 MHz, pyridine-d₅): Critical resonances include aglycone carbonyl at δ 176.8 (C-23), olefinic carbons at δ 149.6 (C-20) and 117.3 (C-21), anomeric carbons at δ 101.9 (sarmentose C-1') and 106.3 (glucose C-1''), and sarmentose methoxy carbon at δ 60.2. The C-4' signal of sarmentose shifts downfield to δ 79.8 due to glycosylation at this position [3].
Mass Spectrometry:
Fragmentation Pattern: Sequential cleavage of glycosidic bonds yields key fragments: loss of glucose (m/z 557 [M-glc+H]⁺), followed by sarmentose (m/z 391 [M-glc-sarm+H]⁺ corresponding to periplogenin aglycone), and lactone ring cleavage ions at m/z 373 and 355.
X-ray Crystallography: While crystallographic data isn't explicitly reported in the provided sources, structural elucidation primarily relies on extensive 2D NMR techniques (¹H-¹H COSY, HSQC, HMBC, and NOESY) which established both constitution and relative configuration [3] [7]. The HMBC correlations between sarmentose H-1' and aglycone C-3, and between glucose H-1'' and sarmentose C-4' were particularly diagnostic for linkage assignment.
Table 3: Key Spectroscopic Identifiers
Spectroscopic Method | Key Diagnostic Signals | Structural Assignment |
---|---|---|
¹H NMR (pyridine-d₅) | δ 6.21 (dd, J=1.8, 5.8 Hz) | H-22 (lactone vinyl proton) |
δ 7.87 (br s) | H-21 (lactone vinyl proton) | |
δ 4.99 (d, J=7.8 Hz) | Sarmentose H-1' (anomeric) | |
δ 5.44 (d, J=7.9 Hz) | Glucose H-1'' (anomeric) | |
δ 3.60 (s) | Sarmentose 3-OCH₃ | |
¹³C NMR (pyridine-d₅) | δ 176.8 | C-23 (lactone carbonyl) |
δ 149.6, 117.3 | C-20, C-21 (lactone olefins) | |
δ 101.9, 106.3 | C-1' (sarmentose), C-1'' (glucose) | |
δ 79.8 | Sarmentose C-4' (glycosylated) | |
HRMS | m/z 719.3721 [M+Na]⁺ | Confirms C₃₆H₅₆O₁₃ |
MS/MS | m/z 557 [M-glc+H]⁺ | Sarmentoside fragment |
m/z 391 [M-glc-sarm+H]⁺ | Periplogenin aglycone |
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